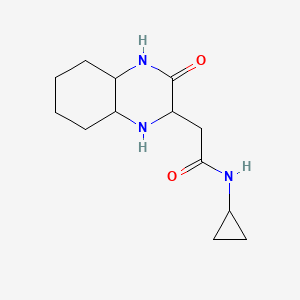

N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c17-12(14-8-5-6-8)7-11-13(18)16-10-4-2-1-3-9(10)15-11/h8-11,15H,1-7H2,(H,14,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUAPHDAYSTOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428138-96-8 | |

| Record name | 2-Quinoxalineacetamide, N-cyclopropyldecahydro-3-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428138-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of Decahydroquinoxaline Core

The decahydroquinoxaline ring system can be synthesized via hydrogenation or reduction of quinoxaline precursors or through cyclization reactions involving appropriate diamine and diketone/dialdehyde starting materials. Common methods include:

- Reductive Cyclization: Starting from 1,2-diamines and diketones under reducing conditions to form the saturated bicyclic system.

- Hydrogenation: Catalytic hydrogenation of quinoxaline or partially hydrogenated intermediates to achieve full saturation.

Formation of the N-cyclopropyl Acetamide Side Chain

The acetamide side chain bearing the cyclopropyl group is typically introduced via:

- Acylation Reaction: Reaction of the 3-oxodecahydroquinoxaline intermediate with cyclopropylacetyl chloride or cyclopropylacetic acid derivatives using coupling agents (e.g., EDCI, DCC) to form the amide bond.

- Amidation: Direct coupling of the amine group on the decahydroquinoxaline ring with cyclopropyl-substituted acetic acid or activated esters.

Purification and Characterization

- Purification is generally achieved by recrystallization or chromatographic methods.

- Characterization involves NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Research Findings and Data

Due to the compound's discontinuation in commercial availability and limited direct literature, the preparation methods are inferred from related quinoxaline amide syntheses and general organic synthesis principles applied to similar bicyclic amides. No direct experimental protocols or yields are publicly documented in accessible databases or commercial suppliers.

Summary Table of Preparation Steps

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of decahydroquinoxaline core | 1,2-diamines + diketones; reductive cyclization or hydrogenation | Requires controlled reduction to avoid ring opening |

| 2 | Introduction of 3-oxo group | Oxidation with PCC, Dess–Martin periodinane | Selectivity critical to avoid overoxidation |

| 3 | Formation of N-cyclopropyl acetamide side chain | Acylation with cyclopropylacetyl chloride or coupling with cyclopropylacetic acid derivatives | Use of coupling agents like EDCI or DCC |

| 4 | Purification and characterization | Recrystallization, chromatography; NMR, IR, MS | Ensures compound purity and structural confirmation |

Expert Notes

- The cyclopropyl group is sensitive to harsh acidic or basic conditions; thus, mild reaction conditions are preferred during acylation.

- The bicyclic decahydroquinoxaline scaffold requires careful control of stereochemistry during synthesis to maintain desired configuration.

- Due to the compound's complexity, multi-step synthesis with intermediate purifications is standard.

- Safety precautions should be observed as per general amide and bicyclic compound handling protocols.

Chemical Reactions Analysis

N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide and three analogs:

*Calculated based on molecular formula.

†Estimated using analog data (e.g., Y043-2713 logP = 2.1174).

Key Observations :

- Core Heterocycles: The target compound’s decahydroquinoxalinone core provides greater conformational rigidity compared to the indole in Y043-2713 or the dibenzooxepin in 3u. This rigidity may enhance binding specificity in biological targets .

- Physicochemical Properties : The higher logP of Y043-2713 (2.1174) suggests improved lipophilicity relative to the target (~2.1), which could influence membrane permeability and bioavailability .

Biological Activity

N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 220.28 g/mol

- InChIKey : A unique identifier that facilitates the search for this compound in databases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its possible use as an antimicrobial agent.

- Neuroprotective Effects : Research indicates that it may have protective effects on neuronal cells, potentially useful in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Neuroprotection in vitro : In a laboratory setting, the compound was tested on cultured neuronal cells subjected to oxidative stress. The results demonstrated a reduction in cell death and improved cell viability when treated with this compound, highlighting its neuroprotective properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for synthesizing N-cyclopropyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves (i) constructing the decahydroquinoxaline core via cyclocondensation of diamines with ketones, (ii) introducing the cyclopropyl group via alkylation or amidation, and (iii) coupling with acetamide derivatives. Key steps include refluxing in dichloromethane with catalysts like Na₂CO₃ and using chromatographic purification (e.g., silica gel TLC with methanol gradients) .

- Optimization : Control reaction temperature (e.g., 0–25°C for cyclopropane stability) and stoichiometric ratios to prevent over-acylation. Monitor intermediates via ESI/APCI(+) mass spectrometry and confirm purity via ¹H/¹³C NMR .

Q. Which analytical techniques are critical for structural validation of this compound?

- Primary Methods :

- X-ray crystallography : Resolve bond angles (e.g., N1–C7–C8A: 112.8°) and hydrogen-bonding networks using SHELXL for refinement .

- NMR Spectroscopy : Assign peaks for the cyclopropyl (δ 1.21 ppm, d, J = 7.0 Hz) and acetamide (δ 2.14 ppm, s) moieties .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., thermal motion vs. static disorder) be resolved during structure refinement?

- Approach : Use SHELXL’s TWIN and BASF commands to model disorder, and validate with R-factor convergence tests. Cross-validate with DFT-calculated electron density maps to distinguish static vs. dynamic disorder .

- Case Study : For the decahydroquinoxaline core, compare SHELX-refined bond lengths (e.g., C11–C12: 1.54 Å) with theoretical values from Gaussian09 simulations .

Q. What strategies improve yield in the cyclopropane introduction step without side reactions?

- Reaction Design : Use Simmons-Smith conditions (Zn/Cu couples) for stereoselective cyclopropanation. Optimize solvent polarity (e.g., THF for better carbene stability) and employ slow addition of reagents to minimize dimerization .

- Troubleshooting : Monitor via LC-MS for intermediates; quench excess reagents with aqueous NH₄Cl to prevent over-alkylation .

Q. How can SAR studies be designed to explore the biological activity of this compound?

- Framework :

- Variations : Modify the cyclopropyl group (e.g., substituents at C2/C3) and the 3-oxo moiety (e.g., replace with sulfonyl or methyl groups) .

- Assays : Test against kinase targets (e.g., EGFR inhibition via ATP-binding assays) and assess cytotoxicity in HeLa cells using MTT protocols .

- Data Analysis : Use CoMFA/CoMSIA models to correlate logP values (predicted: 2.8) with IC₅₀ results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.